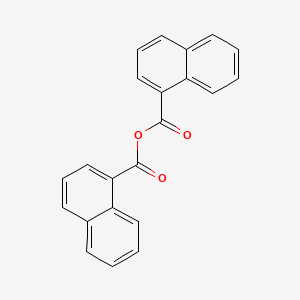
1-Naphthoic anhydride
Cat. No. B1659416
Key on ui cas rn:
64985-86-0
M. Wt: 326.3 g/mol
InChI Key: BYVCTYDTPSKPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04212813
Procedure details


8 g of acenaphthene, 0.45 g of cobalt acetate tetrahydrate, 0.045 g of manganese acetate tetrahydrate, 0.045 g of NaBr, 0.17 ml of triethanolamine, 30 ml of acetic acid, and 50 ml of chlorobenzene were charged in the same manner as in Example 1. The air in the system was substituted with oxygen gas and the system was heated to 65° C., the reaction setting in. Acetic anhydride was dropped while gradually heating the reaction system for reaction. The reaction was continued for 42 hours during which the reaction temperature was increased up to 90° C. The total amount of absorbed oxygen reached 3170 ml and acetic anhydride was added in an amount of 7 ml. After completion of the reaction, the reaction mixture was cooled to allow crystals to precipitate and the crystals were separated by filtration, washed with water and dried to obtain 8.1 g of yellowish white naphthalic anhydride (yield 79%).











Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
C1[C:11]2=[C:12]3[C:7](=[CH:8][CH:9]=[CH:10]2)[CH:6]=[CH:5][CH:4]=C3C1.[Na+].[Br-].N([CH2:22][CH2:23]O)(CCO)CCO.O=O.[C:27]([O:30][C:31](=[O:33])[CH3:32])(=[O:29])[CH3:28]>O.O.O.O.C([O-])(=O)C.[Co+2].C([O-])(=O)C.O.O.O.O.C([O-])(=O)C.[Mn+2].C([O-])(=O)C.ClC1C=CC=CC=1.C(O)(=O)C>[C:28]1([C:27]([O:30][C:31]([C:32]2[C:8]3[C:7](=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:6]=[CH:5][CH:4]=2)=[O:33])=[O:29])[C:22]2[C:23](=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:9][CH:8]=1 |f:1.2,6.7.8.9.10.11.12,13.14.15.16.17.18.19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
|
Name
|
|
|
Quantity
|
0.045 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Br-]
|
|
Name
|
|
|
Quantity
|
0.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)(CCO)CCO
|
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.045 g
|
|
Type
|
catalyst
|
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while gradually heating the reaction system
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction temperature was increased up to 90° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in an amount of 7 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals were separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
42 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)OC(=O)C1=CC=CC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.1 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
